molecular formula C7H11BrO4 B1266606 Dimethyl 2-bromopentanedioate CAS No. 760-94-1

Dimethyl 2-bromopentanedioate

Cat. No. B1266606
CAS RN: 760-94-1
M. Wt: 239.06 g/mol
InChI Key: MUPSZQADJPIQMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 2-bromopentanedioate involves intricate chemical procedures aimed at introducing bromine into the pentanedioate molecule in a manner that retains the ester functionality. This process is crucial for the compound's utility in further synthetic applications.

Molecular Structure Analysis

The molecular structure of dimethyl 2-bromopentanedioate, characterized by spectroscopic methods such as NMR and IR, provides insight into its reactivity and properties. The presence of both ester and bromine functionalities significantly influences its chemical behavior and interactions.

Chemical Reactions and Properties

Dimethyl 2-bromopentanedioate undergoes various chemical reactions, including nucleophilic substitutions and eliminations, facilitated by the bromine atom's presence. These reactions expand its utility in organic synthesis, enabling the creation of complex molecules from simpler precursors.

Physical Properties Analysis

The physical properties of dimethyl 2-bromopentanedioate, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for its handling and application in different synthetic contexts.

Chemical Properties Analysis

The chemical properties of dimethyl 2-bromopentanedioate are defined by its reactivity towards nucleophiles and electrophiles, influenced by the electron-withdrawing effect of the ester groups and the electron-donating effect of the bromine atom. This balance of electronic effects dictates its role in various chemical transformations.

For further exploration and detailed insights, please consult the following references:

Scientific Research Applications

Synthesis of Intermediates and Compounds

  • Pheromone Synthesis : Dimethyl 2-bromopentanedioate is utilized in the synthesis of intermediates for sex pheromones in insects, such as in the pine sawfly. This research is crucial for understanding insect behavior and developing pest control strategies (Li, 2001).

  • Organic Synthesis : It plays a role in the synthesis of organic compounds, particularly in the formation of novel cyclogermanes and germacyclopentanes, which are important in the field of organometallic chemistry (Dubac et al., 1979).

  • Pharmaceutical Applications : In medicinal chemistry, it is used in the synthesis of various pharmaceutical agents, including prodrugs for inhibitors of nitric oxide synthase activity (Ulhaq et al., 1997).

  • Chemotherapeutic Agents : The compound has applications in the discovery and design of new chemotherapeutic agents based on natural products (Lee, 2010).

Material Science and Analytical Applications

  • Kinetic Studies in Synthesis : It is used in studies examining the kinetics and mechanism of reactions, such as in the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, which is important for developing new synthetic approaches in material science (Asheri et al., 2016).

  • Antimicrobial Applications : Research has been conducted on the synthesis of novel compounds containing the dimethyl 2-bromopentanedioate moiety, which are expected to exhibit biological activities such as antimicrobial properties (El-Mariah & Nassar, 2008).

  • Electrochemical Studies : The compound is also studied in electrochemical contexts, such as in the reduction of dibromopentane at carbon electrodes in dimethylformamide, which is relevant for understanding reaction mechanisms in electrochemistry (Pritts & Peters, 1994).

  • Synthetic Chemistry : It is used in the synthesis of various organic molecules, such as cyclopentanones, which are important intermediates in the synthesis of a range of chemical compounds (Bernard et al., 2005).

Safety And Hazards

Dimethyl 2-bromopentanedioate is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

dimethyl 2-bromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSZQADJPIQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997357
Record name Dimethyl 2-bromopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-bromopentanedioate

CAS RN

760-94-1
Record name Dimethyl alpha-bromoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-bromopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl 2-bromopentanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DA Contreras-Cruz, M Castañón-García… - …, 2020 - thieme-connect.com
… approach is enabled by an efficient Ir(III)-catalyzed, photoredox-mediated radical addition of tetramethyl 1-bromopentane-1,1,3,5-tetracarboxylate and dimethyl 2-bromopentanedioate …
Number of citations: 14 www.thieme-connect.com
LD Miranda - 2020 - rdu.iquimica.unam.mx
… approach is enabled by an efficient Ir(III)-catalyzed, photoredox-mediated radical addition of tetramethyl 1-bromopentane-1,1,3,5-tetracarboxylate and dimethyl 2-bromopentanedioate …
Number of citations: 0 rdu.iquimica.unam.mx
AR Baek, HK Kim, S Kim, J Yang… - Journal of Medicinal …, 2022 - ACS Publications
The purpose of this study is to assess the physicochemical properties and MRI diagnostic efficacy of two newly synthesized 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (…
Number of citations: 4 pubs.acs.org
GVA Lenardon, L Nicchio, M Fagnoni - Journal of Photochemistry and …, 2021 - Elsevier
… The C-2 selective alkylation of indole derivatives by photocatalyzed reaction with tetramethyl 1-bromopentane-1,1,3,5-tetracarboxylate and dimethyl 2-bromopentanedioate was used as …
Number of citations: 14 www.sciencedirect.com
M O'Halloran - 2002 - etheses.dur.ac.uk
This thesis deals with the synthesis of dendritic gadolinium complexes based on DOTA, with a view to obtaining enhanced relaxivities. Li addition to the inherently long electronic …
Number of citations: 5 etheses.dur.ac.uk
JP Michael - 2001 - Elsevier
Publisher Summary No common biogenetic pathway links the metabolites within each class, and apparent structural relationships between individual alkaloids are often based on their …
Number of citations: 181 www.sciencedirect.com
J Fetter, K Lempert, M Kajtár-Peredy, Á Gömöry - Tetrahedron, 1996 - Elsevier
… The starting compound used for the preparation of compound 3a was dimethyl 2-bromopentanedioate.9 Condensation of the latter with panisidine afforded methyl S-oxopyrrolidina2-…
Number of citations: 3 www.sciencedirect.com

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